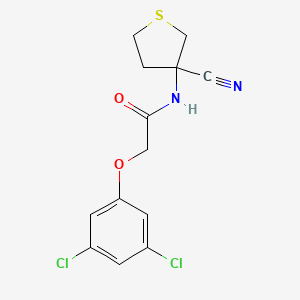
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C13H12Cl2N2O2S and its molecular weight is 331.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-Cyanothiolan-3-YL)-2-(3,5-dichlorophenoxy)acetamide is a compound of interest in various biological and pharmacological studies. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H10Cl2N2O2S
- Molecular Weight : 305.19 g/mol
- CAS Number : Not specified in the search results but can be referenced in chemical databases.
This compound exhibits its biological effects primarily through its interaction with specific molecular targets. The compound is believed to act as an herbicide by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to other phenoxyacetic acid derivatives that disrupt normal plant growth processes.
Herbicidal Efficacy
The compound has been evaluated for its herbicidal properties, particularly against resistant weed species. Its efficacy is often compared to established herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). The following table summarizes key findings from various studies assessing the herbicidal activity of this compound:
| Compound Name | Type | GR50 (g ai ha−1) | Resistance Ratio |
|---|---|---|---|
| This compound | Phenoxyacetic derivative | 4.5 | 1.8 |
| 2,4-D | Phenoxycarboxylate | 3.9 | 19.2 |
| Dicamba | Benzoate | 16.5 | 169 |
GR50 represents the rate required to reduce growth by 50%.
Toxicological Profile
Research indicates that while this compound is effective as a herbicide, its toxicological profile must be carefully assessed. Studies on related compounds suggest potential risks including:
- Acute Toxicity : Low to moderate toxicity observed in laboratory animals.
- Chronic Exposure : Long-term exposure may lead to organ-specific toxicity, particularly affecting the liver and kidneys.
Case Studies
- Field Trials : A series of field trials conducted on various crops demonstrated that this compound effectively controlled weed populations without significant phytotoxicity to the crops themselves.
- Laboratory Studies : In vitro assays indicated that this compound could inhibit the growth of certain resistant weed species at concentrations lower than those required for traditional herbicides.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(3,5-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-9-3-10(15)5-11(4-9)19-6-12(18)17-13(7-16)1-2-20-8-13/h3-5H,1-2,6,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSOJZDPQTVOOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













